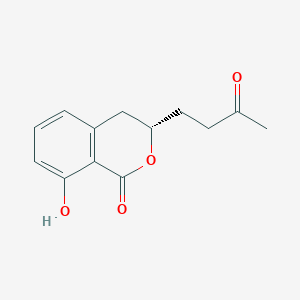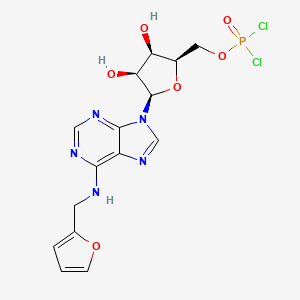![molecular formula C8H11ClN2O2 B15352886 1-[(2-Chloropyrimidin-5-yl)oxy]-2-methylpropan-2-ol](/img/structure/B15352886.png)
1-[(2-Chloropyrimidin-5-yl)oxy]-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes. This compound features a pyrimidine ring substituted with a chloro group at the 2-position and a methyloxirane group at the 5-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol typically begins with 2-chloropyrimidine-5-boronic acid as the starting material.
Reaction Steps: The compound can be synthesized through a multi-step reaction involving the following steps:
Boronic Acid Activation: The 2-chloropyrimidine-5-boronic acid is activated using a suitable activating agent such as a palladium catalyst.
Nucleophilic Substitution: The activated boronic acid undergoes nucleophilic substitution with 2-methylpropan-2-ol under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality 1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group into a different functional group.
Substitution: Substitution reactions can replace the chloro group with other substituents.
Addition: Addition reactions can introduce new atoms or groups to the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Addition: Various reagents can be used depending on the desired addition product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with different substituents replacing the chloro group.
Addition Products: Compounds with additional atoms or groups attached to the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound and its derivatives are explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
1-(2-Chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol is compared with other similar pyrimidine derivatives, such as 1-(2-chloropyrimidin-5-yl)ethanone and 2-chloropyrimidine-5-boronic acid. While these compounds share structural similarities, 1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol is unique in its methyloxirane group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
1-(2-chloropyrimidin-5-yl)ethanone
2-chloropyrimidine-5-boronic acid
1-(2-chloropyrimidin-5-yl)ethanol
This comprehensive overview provides a detailed understanding of 1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-5-yl)oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,12)5-13-6-3-10-7(9)11-4-6/h3-4,12H,5H2,1-2H3 |
InChI Key |
OONOSLKKTFLAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CN=C(N=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-bis[4-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B15352854.png)
![(2-Aminoethyl)[sulfanyl(carbonothioyl)]amine Sodium Salt](/img/structure/B15352857.png)

![2-[3-Phenylpropanoyl(propan-2-yl)amino]acetic acid](/img/structure/B15352874.png)



